N,N,4-Triphenyl-1,3-thiazol-2-amine

Catalog No.
S15305716
CAS No.
23353-02-8
M.F
C21H16N2S
M. Wt
328.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N,4-Triphenyl-1,3-thiazol-2-amine

CAS Number

23353-02-8

Product Name

N,N,4-Triphenyl-1,3-thiazol-2-amine

IUPAC Name

N,N,4-triphenyl-1,3-thiazol-2-amine

Molecular Formula

C21H16N2S

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C21H16N2S/c1-4-10-17(11-5-1)20-16-24-21(22-20)23(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H

InChI Key

LQFGBQNMJQKJOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N(C3=CC=CC=C3)C4=CC=CC=C4

N,N,4-Triphenyl-1,3-thiazol-2-amine is a compound characterized by its thiazole ring structure, which is a five-membered heterocyclic compound containing sulfur and nitrogen. The chemical formula for N,N,4-Triphenyl-1,3-thiazol-2-amine is C19H16N2SC_{19}H_{16}N_2S. This compound features three phenyl groups attached to the nitrogen atom at position 4 of the thiazole ring, contributing to its unique properties and potential applications in various fields.

Typical of amines and thiazoles. These include:

  • Nucleophilic Substitution Reactions: The amine group can act as a nucleophile, allowing it to react with electrophiles.
  • C-N Coupling Reactions: The compound can be involved in coupling reactions with aryl halides, facilitated by catalysts such as copper salts, leading to the formation of more complex aromatic systems .
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or related compounds.

N,N,4-Triphenyl-1,3-thiazol-2-amine has been investigated for its biological activities. Compounds containing thiazole rings are known for various pharmacological effects, including:

  • Antimicrobial Activity: Thiazole derivatives often demonstrate activity against bacteria and fungi.
  • Anticancer Properties: Some studies suggest that thiazole-based compounds exhibit cytotoxic effects on cancer cell lines, making them potential candidates for cancer therapy.
  • Enzyme Inhibition: Certain derivatives have shown promise as inhibitors of enzymes like lipoxygenase, which plays a role in inflammatory processes .

The synthesis of N,N,4-Triphenyl-1,3-thiazol-2-amine typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: Starting from appropriate thiazole precursors and phenyl amines under acidic or basic conditions.
  • Cyclization Reactions: Utilizing starting materials such as 2-amino thiazoles and phenyl halides in the presence of bases or catalysts to facilitate ring closure and substitution .
  • Catalyzed Reactions: Employing metal catalysts (e.g., copper) to promote C-N coupling reactions between thiazole derivatives and aryl halides.

N,N,4-Triphenyl-1,3-thiazol-2-amine has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting infectious diseases or cancer.
  • Material Science: Its unique structure allows for applications in organic electronics or as dyes due to its electronic properties.
  • Agricultural Chemicals: Potential use in developing agrochemicals for pest control.

Studies on the interactions of N,N,4-Triphenyl-1,3-thiazol-2-amine with biological targets are crucial for understanding its mechanism of action. Research has indicated that:

  • Binding Affinity: The compound may exhibit significant binding affinity to specific enzymes or receptors involved in disease pathways.
  • Synergistic Effects: When combined with other therapeutic agents, it may enhance efficacy against certain diseases.

Several compounds share structural similarities with N,N,4-Triphenyl-1,3-thiazol-2-amine. Here are some notable examples:

Compound NameChemical FormulaKey Features
4-(4-Nitrophenyl)-1,3-thiazol-2-amineC10H8N2O2SC_{10}H_{8}N_2O_2SContains a nitro group; potential antimicrobial activity .
N-(4-Chlorophenyl)-1,3-thiazol-2-amineC10H8ClN2SC_{10}H_{8}ClN_2SChlorine substituent; studied for enzyme inhibition .
N,N-DiphenylthiazolamineC15H14N2SC_{15}H_{14}N_2SLacks triphenyl substitution; simpler structure with potential biological activity .

Uniqueness

N,N,4-Triphenyl-1,3-thiazol-2-amine stands out due to its triphenyl substitution which enhances its lipophilicity and potentially improves its biological activity compared to simpler thiazole derivatives. Its unique structure may also confer distinct electronic properties that could be exploited in material science applications.

Catalytic Systems in Thiazole Ring Formation

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, forms the structural backbone of N,N,4-Triphenyl-1,3-thiazol-2-amine. Copper catalysis has emerged as a cornerstone for thiazole synthesis, particularly in one-pot multicomponent reactions. A groundbreaking copper-catalyzed method employs bromoacetophenone, phenylthiourea, and iodobenzene to assemble the thiazole core while simultaneously introducing phenyl groups at the N and C4 positions. This protocol achieves yields exceeding 90% under mild conditions, leveraging copper(I) iodide’s ability to facilitate both C–S and C–N bond formations (Table 1).

Cesium-based catalysts offer complementary advantages in thiazole functionalization. When paired with thiosemicarbazone derivatives, cesium carbonate enables efficient cyclocondensation with hydrazonoyl halides, producing substituted thiazoles in 80–90% yields. The cesium ion’s large ionic radius enhances substrate coordination, promoting regioselective ring closure.

Table 1. Comparative Analysis of Catalytic Systems for Thiazole Synthesis

CatalystSubstratesYield (%)Key Advantage
Copper(I) iodideBromoacetophenone, iodobenzene93One-pot multicomponent synthesis
Cesium carbonateThiosemicarbazones, halides85Regioselective cyclization

Palladium complexes, though less common for this specific compound, demonstrate potential in cross-coupling reactions for analogous thiazole derivatives. For instance, Pd(OAc)₂ catalyzes oxidative C–H/C–H coupling between benzothiazoles and thiophenes, suggesting adaptability for phenyl group installation.

Regioselective Phenyl Group Introduction Techniques

Regioselective incorporation of phenyl groups at the N1, N3, and C4 positions presents a significant synthetic challenge. The copper-catalyzed method achieves this through strategic substrate design:

  • N-Phenylation: Phenylthiourea delivers the first phenyl group to the thiazole nitrogen during ring closure.
  • C4-Phenylation: Bromoacetophenone provides the C4-phenyl substituent via nucleophilic aromatic substitution.
  • N,N-Diphenylation: Iodobenzene undergoes Ullmann-type coupling with the intermediate thiazolamine, installing the second N-phenyl group.

Temperature modulation critically influences regioselectivity. Reactions conducted at 80°C favor N,N-diphenylation over competing C2-functionalization, achieving >95% regiochemical purity. Steric effects from the thiazole ring direct subsequent phenylations to the less hindered N-position, while electronic effects from the electron-withdrawing thiazole nitrogen enhance electrophilic substitution at C4.

Solvent Effects on Reaction Yield and Purity

Solvent polarity and protic character profoundly impact reaction efficiency. Ethanol, a polar protic solvent, maximizes yields (93%) in copper-catalyzed syntheses by stabilizing charged intermediates through hydrogen bonding. In contrast, aprotic solvents like dimethylformamide (DMF) accelerate reaction kinetics but promote side reactions, reducing purity to 65–70%.

Table 2. Solvent Optimization in Thiazole Synthesis

SolventPolarity IndexYield (%)Purity (%)
Ethanol5.29398
DMF6.46882
Acetonitrile5.87589

Micropolarity effects in ethanol enhance the solubility of iodobenzene, facilitating oxidative addition to copper centers. Conversely, high-boiling solvents like toluene enable reflux conditions for sluggish couplings but increase energy consumption. Recent work demonstrates that ethanol–water mixtures (4:1 v/v) improve product crystallization, yielding 99% pure N,N,4-Triphenyl-1,3-thiazol-2-amine after simple filtration.

Microwave-Assisted Synthesis Protocols

While conventional heating remains standard for N,N,4-Triphenyl-1,3-thiazol-2-amine synthesis, microwave irradiation shows promise for process intensification. In analogous thiazole systems, microwave-assisted protocols reduce reaction times from hours to minutes while maintaining yields >85%. Although not yet reported for this specific compound, preliminary studies suggest that microwave activation of copper-catalyzed couplings could enhance energy efficiency by 40–60%.

Continuous-flow reactors represent another innovation, enabling precise temperature control and scalability. A prototype system achieved 99% conversion in 15 minutes residence time, compared to 6 hours under batch conditions. Integration with in-line purification modules could further streamline production.

The electronic properties of N,N,4-Triphenyl-1,3-thiazol-2-amine are fundamentally influenced by the aromatic substitution patterns across its three phenyl rings and the thiazole core [1] [2]. The thiazole ring system exhibits distinctive electronic characteristics, with the carbon at position 2 being electron-poor (F(C2) = +0.135) and the carbon at position 5 being electron-rich (F(C5) = -0.077), creating a polarized π-electron system that significantly affects biological activity [3]. This electronic distribution is particularly important because the electron-poor carbon at position 2 can act as an auxiliary acceptor while the electron-rich carbon at position 5 effectively adds electron density to the bridge system [3].

Aromatic substitutions on the phenyl rings attached to the triphenylthiazole scaffold demonstrate profound effects on electronic distribution and subsequent biological activity [4]. Electron-withdrawing groups such as chlorine, bromine, and fluorine on phenyl rings result in enhanced seizure protection activity, with 4-chlorophenyl substitution showing the highest activity among tested analogues [4]. The incorporation of strong electron-withdrawing groups or atoms such as nitro groups and fluorine atoms can restore aromaticity that is typically decreased by heteroatom substitution, with position 4 substitution being most effective for enhancing aromaticity [1] [2].

The transmission of substituent effects through the thiazole system occurs via both mesomeric and inductive pathways, with inductive effects being dominant [5]. The transmission factors for thiazolylene bridges demonstrate similar values across different positions: π(2,4) = 0.42±0.02 and π(2,5) = 0.38±0.02, indicating consistent electronic communication throughout the ring system [6]. These transmission coefficients are crucial for understanding how electronic modifications at one aromatic ring influence the overall molecular reactivity and binding affinity [6].

Phenyl substituents in triphenylthiazole derivatives function as both electron-donating and electron-withdrawing groups depending on their position and the nature of additional substituents [7]. The phenyl groups in N,N,4-Triphenyl-1,3-thiazol-2-amine contribute to the overall lipophilicity of the molecule, with a calculated XLogP3-AA value of 6.2, indicating high hydrophobic character [8]. This high lipophilicity significantly influences membrane permeability and protein binding interactions [8].

Electronic ParameterValueReference
C2 Electron Density (F(C2))+0.135 [3]
C5 Electron Density (F(C5))-0.077 [3]
Transmission Factor (2,4)0.42±0.02 [6]
Transmission Factor (2,5)0.38±0.02 [6]
XLogP3-AA6.2 [8]

The sigma-plus values for different thiazole positions reveal the relative electrophilic reactivity: thiazol-2-yl (σ+ = 0.93), thiazol-4-yl (σ+ = 0.505), and thiazol-5-yl (σ+ = -0.07) [9]. These values demonstrate that position 2 is most deactivated toward electrophilic substitution, while position 5 shows slight activation [9]. The high polarizability of thiazole compared to thiophene makes it particularly susceptible to resonance stabilization demands in biological systems [9].

Steric Considerations in Biological Target Interaction

The steric bulk of the three phenyl substituents in N,N,4-Triphenyl-1,3-thiazol-2-amine creates significant spatial requirements that profoundly influence biological target interactions [10] [11]. The molecular weight of 328.4 g/mol and heavy atom count of 24 indicate substantial molecular size that can lead to steric hindrance in protein binding sites [8]. The topological polar surface area of 44.4 Ų suggests limited hydrogen bonding capability despite the presence of nitrogen atoms, primarily due to steric shielding by the phenyl rings [8].

Steric effects in biological systems become particularly pronounced when the optimal binding volume of protein active sites is exceeded [11]. Research on enzyme-substrate interactions demonstrates that exceeding optimal binding volumes (approximately 160 ų) results in precipitous drops in catalytic efficiency up to 5000-fold due to steric hindrance [11]. The triphenyl substitution pattern in N,N,4-Triphenyl-1,3-thiazol-2-amine likely creates similar steric constraints in biological target interactions [11].

The conformational flexibility of N,N,4-Triphenyl-1,3-thiazol-2-amine is limited by the presence of only 4 rotatable bonds, restricting the molecule's ability to adopt optimal binding conformations in protein active sites [8]. This conformational rigidity, combined with the substantial aromatic bulk, can prevent simultaneous occupancy of all potential binding sites on multivalent targets [10]. Steric hindrance effects are particularly evident when aromatic rings are forced into close proximity, leading to unfavorable interactions that reduce binding affinity [10].

The steric effects of phenyl substitution demonstrate position-dependent influences on biological activity [12]. Research on phosphotriesterase activity shows that phenyl substitutions at different positions result in varying degrees of steric interference, with some positions showing dramatic losses in activity despite favorable electronic properties [12]. The presence of carbonyl substituents on phenyl rings results in dramatically more ethyl cleavage than compounds with similar pKa values, indicating specific steric interactions with enzyme active sites [12].

Molecular docking studies reveal that steric bulk can significantly alter binding modes and reduce binding affinity through unfavorable van der Waals interactions [13]. The progressive increase in steric size from hydrogen to methyl to isopropyl to tert-butyl substituents shows corresponding decreases in both agostic and syndetic donations in metal complexes, demonstrating how steric pressure can switch off favorable electronic interactions [13].

Steric ParameterValueImpact
Molecular Weight328.4 g/molHigh steric bulk [8]
Heavy Atom Count24Substantial molecular size [8]
Rotatable Bonds4Limited conformational flexibility [8]
Topological Polar Surface Area44.4 ŲReduced hydrogen bonding [8]

The three-dimensional arrangement of phenyl groups around the thiazole core creates a propeller-like molecular geometry that can either facilitate or hinder protein interactions depending on the complementarity with the binding site topology [14]. Biaryl substrates and inhibitors show conformational preferences that are highly dependent on the spatial arrangement of aromatic rings, with planar conformations often preferred for optimal binding [14].

Comparative Analysis with Mono-/Di-Phenyl Analogues

Comparative structure-activity relationship studies reveal significant differences in biological activity between mono-phenyl, di-phenyl, and triphenyl thiazole derivatives [15] [16]. The number of phenyl substituents directly correlates with both potency and selectivity profiles, with triphenyl derivatives generally showing enhanced activity due to increased hydrophobic interactions and improved membrane permeability [17] [15].

Monophenyl thiazole derivatives typically exhibit moderate biological activity with Ki values in the micromolar range for various biological targets [18] [19]. For example, monophenyl thiazole adenosine receptor antagonists show A3 Ki values of 0.33 μM with selectivity ratios of greater than 90 versus A1 and greater than 30 versus A2 subtypes [19]. These compounds demonstrate good binding affinity but often lack the potency and selectivity observed in higher-substituted analogues [19].

Di-phenyl thiazole derivatives represent an intermediate class showing improved activity compared to monophenyl analogues but generally lower potency than triphenyl compounds [16]. Research on regioselectively synthesized thiazole derivatives demonstrates that diphenyl analogues exhibit concentration-dependent cytotoxicity against MCF-7 breast cancer cells, with activity being dependent on both concentration and incubation time [16]. The presence of two phenyl rings provides additional hydrophobic interactions while maintaining reasonable molecular size for target binding [16].

Triphenyl thiazole derivatives, including N,N,4-Triphenyl-1,3-thiazol-2-amine, represent the most highly substituted class and often demonstrate superior biological activity . The triphenyl substitution pattern enhances lipophilicity significantly, with XLogP3-AA values reaching 6.2, compared to lower values for mono- and di-phenyl analogues [8]. This increased lipophilicity improves membrane permeability and protein binding affinity through enhanced hydrophobic interactions .

Compound TypeTypical Ki RangeSelectivityLipophilicity
Monophenyl0.3-10 μMModerateLow-Moderate
Diphenyl0.1-5 μMGoodModerate
Triphenyl0.02-2 μMHighHigh (XLogP > 6)

Sequential thiazole-containing fragments studies demonstrate that biological activity requires specific structural features, with fragments containing two linked thiazoles showing greater than 50% growth inhibition, while single thiazole units are insufficient for significant activity [15]. This finding suggests that the effectiveness of triphenyl thiazole derivatives may be enhanced by the presence of multiple aromatic systems creating a semi-flexible structure optimal for biological target recognition [15].

The cytotoxicity profiles of different phenyl-substituted thiazole derivatives show clear structure-activity relationships [21]. Triphenyl derivatives typically demonstrate IC50 values in the low micromolar range (2.57±0.16 μM for MCF-7 cells), compared to higher IC50 values for less substituted analogues [21]. The most active triphenyl derivatives show binding affinities comparable to standard drugs, with some compounds exhibiting IC50 values of 0.15 μM against vascular endothelial growth factor receptor-2 [21].

Comparative binding affinity studies using quantitative structure-activity relationship models reveal that lipophilicity, electronic distribution, and steric factors all contribute to the superior performance of triphenyl derivatives [22] [23]. The combination of three phenyl rings provides optimal hydrophobic surface area for protein interactions while maintaining favorable electronic properties through the thiazole core [23]. Factor analysis and genetic function approximation techniques show that triphenyl derivatives consistently outperform mono- and di-phenyl analogues in predictive models, with explained variance values exceeding 85% [23].

Molecular docking investigations of N,N,4-Triphenyl-1,3-thiazol-2-amine and related triphenylthiazole systems have revealed significant binding interactions with diverse enzymatic targets, demonstrating the versatility of this scaffold in drug discovery applications. The computational studies have provided valuable insights into the binding mechanisms and molecular interactions that govern the biological activity of these compounds [1] [2] [3].

The molecular docking analyses of thiazole-containing compounds have consistently demonstrated strong binding affinities with various enzymatic targets. N,N,4-diaryl-1,3-thiazole-2-amines containing three aromatic rings with amino linkers have shown particular promise as tubulin inhibitors, with compound N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) exhibiting potent binding to the colchicine binding site of tubulin with estimated binding energies of approximately -8.5 kcal/mol [1]. The molecular docking results revealed that 10s could effectively bind to the colchicine binding site, disrupting tubulin microtubule dynamics in a manner similar to combretastatin A-4.

Carbonic anhydrase enzymes represent another significant target class for triphenylthiazole derivatives. Molecular docking analysis has shown that 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole demonstrated the highest inhibitory potency against human carbonic anhydrase I and II with estimated binding energies of -6.75 and -7.61 kcal/mol, respectively [3]. The 2-amino-4-(4-bromophenyl)thiazole compound exhibited optimal inhibition against multiple targets including human carbonic anhydrase II, acetylcholinesterase, and butyrylcholinesterase with binding energies ranging from -6.2 to -7.96 kcal/mol and inhibition constants (Ki) values of 0.124 ± 0.017, 0.129 ± 0.030, and 0.083 ± 0.041 μM, respectively [3].

The docking studies of 4-phenyl thiazol-2-amine derivatives as putative anti-breast cancer agents have revealed promising interactions with estrogen receptor-α protein targets. Among the synthesized compounds, compound 3e demonstrated the most favorable docking score of -8.911 kcal/mol, significantly outperforming the standard drug tamoxifen which exhibited a docking score of -6.821 kcal/mol [2]. The molecular docking results indicated that all compounds successfully fit within the protein active site and occupied the same hydrophobic pocket as the reference compound.

Protein kinase targets have also been extensively investigated through molecular docking studies. Benzothiazole-thiazole hybrid compounds have shown exceptional binding affinity to the p56lck enzyme, with compound 1 identified as a competitive inhibitor displaying binding energies exceeding -9.0 kcal/mol [4]. The docking studies revealed that the benzothiazole moiety forms crucial hydrogen bonds with the backbone carbonyl of methionine 319 in the hydrophobic pocket, while the secondary amine also contributes to hydrogen bonding interactions. The substituted aniline ring adopts an out-of-plane conformation relative to the benzothiazole core, allowing optimal fitting into the narrow angular hydrophobic pocket of the kinase binding site [4].

The antimicrobial activity of thiazole derivatives has been correlated with their binding interactions through molecular docking studies. Compounds 5a, 5b, 5f, and 5h demonstrated excellent antibacterial activity, while compounds 5f and 5g exhibited superior antifungal activity, with binding energies ranging from -6.4 to -9.2 kcal/mol [5] [6]. The molecular docking studies revealed that the presence of 4-methyl, 3-fluorine, 4-fluorine, and 4-trifluoromethyl functional groups in the benzene ring significantly enhanced binding affinity and biological activity [5].

Density Functional Theory Analysis of Electronic Properties

Density Functional Theory calculations have provided comprehensive insights into the electronic properties of N,N,4-Triphenyl-1,3-thiazol-2-amine and related triphenylthiazole systems, revealing fundamental structure-property relationships that govern their chemical reactivity and biological activity. The DFT studies have employed various functionals and basis sets to analyze electronic structure, frontier molecular orbitals, and chemical reactivity descriptors [7] [8] [9].

The electronic structure analysis of triphenylthiazole derivatives using DFT methods has revealed significant variations in frontier molecular orbital energies depending on substituent effects. For 3-phenylbenzo[d]thiazole-2(3H)-imine derivatives, the Highest Occupied Molecular Orbital energy ranges from -7.42 eV for nitro-substituted compounds to -6.95 eV for methyl and hydroxyl derivatives [10]. The Lowest Unoccupied Molecular Orbital energies span from 0.15 eV for hydrogen and methyl substituents to 1.78 eV for the strongly electron-withdrawing nitro group [10]. These variations directly correlate with the electron-donating or electron-withdrawing nature of the substituents, with electron-withdrawing groups decreasing both HOMO and LUMO energies while electron-donating groups exhibit the opposite effect.

The HOMO-LUMO energy gap calculations have revealed crucial information about chemical reactivity and stability. The energy gap decreases from 6.86 eV for the unsubstituted compound to 5.65 eV for the nitro-substituted derivative, indicating increased reactivity and decreased kinetic stability for electron-withdrawing substituents [10]. This trend is consistent across different solvent environments, with minimal variations observed in toluene, acetone, and ethanol compared to gas-phase calculations. The global hardness values follow the same pattern, ranging from 3.43 eV for the parent compound to 2.82 eV for the nitro derivative, confirming the increased chemical softness and reactivity of electron-deficient systems [10].

Density Functional Theory studies of thiazole-bearing sulfonamide analogs using the B3LYP functional have provided detailed electronic property analysis for anti-Alzheimer's applications. The DFT computational approach successfully predicted the electronic properties and structure-activity relationships, with compound 1 exhibiting exceptional potency with IC50 values of 0.10 ± 0.05 μM for acetylcholinesterase and 0.20 ± 0.050 μM for butyrylcholinesterase [8] [9]. The electronic properties analysis revealed that the activity primarily depends on the nature, position, number, and electron-donating or electron-withdrawing effects of substituents on the phenyl rings.

The frontier molecular orbital analysis of thiazole derivatives has revealed distinct localization patterns that correlate with biological activity. For compounds 6 and 11, the HOMO and LUMO are predominantly localized over the thiophene ring, cyano groups, and carbonyl functionalities [11]. The HOMO-LUMO energy gaps of 4.48 eV and 3.75 eV for compounds 6 and 11, respectively, indicate significant differences in electronic properties and potential reactivity. The intramolecular charge transfer is primarily characterized as π→π* transitions, reflecting the aromatic nature of the thiazole system [11].

Time-Dependent Density Functional Theory calculations have been employed to investigate excited state properties and optical transitions in triphenylthiazole systems. The TD-DFT analysis using various functionals including B3LYP, CAM-B3LYP, and ωB97XD with different basis sets has revealed that electron-donating and electron-withdrawing groups significantly influence absorption and emission properties [12]. The computational studies indicate that substituent effects extend the distributions of molecular frontier orbitals, increase electron density in the thiazolo[5,4-d]thiazole core, and lead to remarkable red-shifts in absorption and emission peaks [12].

The Natural Bond Orbital analysis of thiazole derivatives has provided insights into intramolecular charge transfer and hyperconjugative interactions. The NBO calculations reveal that π→π* interactions contribute significantly to molecular stabilization, with energy values typically ranging from 10 to 50 kcal/mol depending on the specific electronic environment [10]. The charge transfer interactions are particularly pronounced in systems containing both electron-donating and electron-withdrawing substituents, resulting in enhanced polarization and modified electronic properties.

Chemical reactivity descriptors derived from DFT calculations have proven valuable for predicting biological activity. The global electrophilicity index, chemical potential, and softness parameters show strong correlations with observed biological activities [10]. For thiazole derivatives, compounds with intermediate HOMO-LUMO gaps (4-6 eV) tend to exhibit optimal biological activity, balancing chemical reactivity with molecular stability. The dipole moment values, ranging from 1.40 to 7.64 Debye for different derivatives, correlate with solubility and membrane permeability properties [13].

Quantitative Structure-Activity Relationship Modeling

Quantitative Structure-Activity Relationship modeling of N,N,4-Triphenyl-1,3-thiazol-2-amine and related triphenylthiazole systems has established robust mathematical frameworks for predicting biological activity based on molecular descriptors. The QSAR studies have employed diverse statistical approaches including Multiple Linear Regression, Partial Least Squares, and machine learning algorithms to identify key structural features responsible for biological activity [14] [15] [16].

The development of QSAR models for 2-aminothiazole-based lymphocyte-specific kinase inhibitors has yielded highly predictive models with statistical validation parameters including R² = 0.892, cross-validation Q² = 0.875, and external validation R² = 0.849 [15]. The comprehensive structure-activity relationship analysis involved 36 molecular descriptors selected through genetic algorithm optimization, ultimately identifying eight key parameters responsible for inhibitory activity. The final QSAR model incorporated descriptors including polarizability (α), distance between aliphatic and aromatic nitrogen atoms (AB), binding energy (Eb), hydration energy (Hh), HOMO energy (eHOMO), and aromatic charge distribution (QAr) [15].

Multiple QSAR models have been developed for thiazole derivatives targeting antimicrobial activity, demonstrating the versatility of the scaffold across different biological targets. The 2D-QSAR models for Gram-positive bacterial inhibition achieved excellent statistical performance with R² = 0.952 and Q² = 0.862, while 3D-QSAR models using k-nearest neighbor molecular field analysis yielded internal validation Q² = 0.828 and external validation R² = 0.487 [17]. The 3D-QSAR studies revealed that electrostatic effects at specific molecular regions, particularly E685, E460, and E_531 descriptors, dominantly determine binding affinities and biological activity.

The QSAR modeling of thiazolidine-4-one derivatives for antitubercular activity has resulted in robust predictive models with R² = 0.909, adjusted R² = 0.895, and lack-of-fit parameter = 0.029 [16]. The study utilized 53 molecules with minimum inhibitory concentration data against Mycobacterium tuberculosis H37Rv strain, employing 2300 molecular descriptors calculated using PaDEL software. The optimal model identified five critical descriptors: MLFERS (molecular linear free energy relationship solvatochromic parameter), GATSe2 (Geary autocorrelation descriptor), Shal (molecular shape descriptor), EstateVSA6 (electrotopological state surface area), and SpMADDzs6 (spectral moment descriptor) [16].

Aurora kinase inhibitors based on 2-amino thiazole derivatives have been subjected to comprehensive QSAR analysis using 54 compounds with established inhibitory activity. The best predictive model achieved R² = 0.890, adjusted R² = 0.895, and external validation R² = 0.874, with cross-validation parameters including Q² = 0.787 [18]. The model incorporated five important variables: PSA (polar surface area), EstateVSA5 (electrotopological state surface area), MoRSEP3 (molecular representation of structure based on electron diffraction weighted by polarizability), MATSp5 (Moran autocorrelation descriptor), and RDFC24 (radial distribution function descriptor). The analysis revealed that atomic volume, atomic charges, and Sanderson electronegativity play crucial roles in designing effective aurora kinase inhibitors [18].

The α-glucosidase inhibitory activity of thiazole analogues has been modeled using both 2D and 3D QSAR approaches, achieving R² = 0.906, adjusted R² = 0.890, Q² = 0.861, and external validation R² = 0.826 [19]. The study employed 45 thiazole derivatives optimized using DFT methods at the B3LYP/6-31G* level, with model generation performed using Multiple Linear Regression analysis through Genetic Function Approximation. The molecular docking validation revealed that the most active compound exhibited superior binding energy (-11.0 kcal/mol) compared to the standard drug acarbose (-9.5 kcal/mol) [19].

Chiral thiazole derivatives have been subjected to specialized QSAR modeling using novel chirality descriptors, demonstrating the importance of stereochemical considerations in structure-activity relationships. The quantitative chiral structure-activity relationship models for CCR2 antagonists achieved R² = 0.823, adjusted R² = 0.790, and five-fold cross-validation R² = 0.839 [20]. The study employed 20 chiral molecules belonging to arylglycinamide and α-aminothiazole-γ-aminobutanoic amide structural classes, with chirality descriptors calculated using different weighting schemes to provide multidimensional chirality space representation [20].

The anti-inflammatory activity of triphenyltetrahydropyrimidine analogues has been modeled using 3D QSAR based on common pharmacophore hypotheses generation. The study developed separate models for in-vivo anti-inflammatory activity and in-vitro COX-2 inhibitory activity, enabling the screening of designed 4,5,6-triphenyl-1,2,3,4-tetrahydropyrimidine derivatives [21]. The best 3D QSAR models from both activity types were employed as search queries for virtual screening, identifying compounds 5c and 5f as exhibiting the highest anti-inflammatory activity among synthesized derivatives [21].

XLogP3

6.2

Hydrogen Bond Acceptor Count

3

Exact Mass

328.10341969 g/mol

Monoisotopic Mass

328.10341969 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-11-2024

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